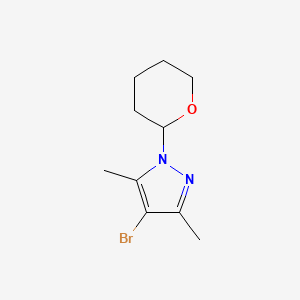

4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole

Description

Introduction

The field of heterocyclic chemistry has witnessed remarkable developments since the nineteenth century, with pyrazole derivatives emerging as particularly significant compounds due to their diverse biological activities and synthetic versatility. Among these derivatives, brominated pyrazoles have garnered considerable attention for their enhanced reactivity and potential applications in medicinal chemistry. The incorporation of protective groups, particularly the tetrahydropyranyl moiety, has further expanded the synthetic utility of these compounds, enabling more sophisticated chemical transformations while maintaining molecular integrity during complex synthetic sequences.

4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole exemplifies this convergence of structural features, combining the fundamental pyrazole heterocycle with strategic bromination at the 4-position, methyl substitutions at the 3- and 5-positions, and tetrahydropyranyl protection at the nitrogen center. This unique combination of functional groups creates a compound with exceptional synthetic potential and represents a sophisticated approach to pyrazole modification that addresses both reactivity enhancement and structural protection requirements.

Historical Context of Pyrazole Chemistry

The discovery and development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of five-membered heterocyclic compounds. Knorr's initial investigations were actually directed toward the synthesis of quinoline derivatives with antipyretic activity, but his accidental discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) marked a revolutionary moment in heterocyclic chemistry. This serendipitous finding not only established the fundamental pyrazole structure but also demonstrated its significant biological activity, possessing analgesic, antipyretic, and antirheumatic properties that would stimulate decades of research into pyrazole derivatives.

The classical synthetic methodology for pyrazole construction was established through the work of German chemist Hans von Pechmann in 1898, who developed a method for synthesizing pyrazole from acetylene and diazomethane. This early synthetic approach laid the groundwork for understanding the fundamental reactivity patterns of pyrazole systems and provided a foundation for subsequent methodological developments. The Knorr pyrazole synthesis, which utilizes catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds to pyrazoles, became one of the most widely employed methods for pyrazole construction.

The historical significance of pyrazole chemistry expanded considerably with the isolation of the first natural pyrazole compound in 1959, when 1-pyrazolyl-alanine was discovered in watermelon seeds. This finding challenged the prevailing assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for understanding their role in biological systems. The discovery was particularly significant because it demonstrated that nature had independently evolved pyrazole-containing compounds, suggesting fundamental importance for these heterocyclic systems in biological processes.

Throughout the twentieth century, pyrazole chemistry evolved from simple structural modifications to sophisticated synthetic strategies that enabled the preparation of highly substituted derivatives with specific biological activities. The development of regioselective synthetic methods, improved understanding of tautomerism phenomena, and advanced protective group strategies all contributed to the current state of pyrazole chemistry as a mature and versatile field within heterocyclic synthesis.

Significance of Brominated Pyrazole Derivatives

Brominated pyrazole derivatives occupy a privileged position within the broader family of halogenated heterocycles due to their unique combination of enhanced reactivity and synthetic versatility. The introduction of bromine atoms into pyrazole frameworks significantly alters both electronic properties and synthetic accessibility, creating compounds that serve as valuable intermediates for further chemical elaboration. The strategic placement of bromine substituents enables selective cross-coupling reactions, nucleophilic substitutions, and other transformations that would be challenging or impossible with unsubstituted pyrazole systems.

The regioselective synthesis of 4-bromopyrazole derivatives has been developed through several methodological approaches, with N-bromosaccharin emerging as a particularly effective brominating agent for one-pot syntheses under solvent-free conditions. This methodology has demonstrated excellent yields and broad substrate scope, allowing access to various 4-bromo-1,3,5-trisubstituted pyrazoles through efficient protocols that combine pyrazole formation and bromination in a single synthetic operation. The reaction conditions are notably mild, typically proceeding at room temperature with short reaction times, making this approach highly practical for synthetic applications.

The electronic effects of bromine substitution in pyrazole systems are particularly noteworthy, as the halogen atom can participate in both electron-withdrawing inductive effects and electron-donating mesomeric effects. This dual nature creates unique reactivity patterns that can be exploited for selective chemical transformations. Furthermore, the presence of bromine atoms provides opportunities for metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, which enable the construction of complex molecular architectures from simple brominated precursors.

Recent pharmaceutical research has highlighted the importance of brominated pyrazoles in drug development, particularly for their role as intermediates in the synthesis of bioactive compounds. The bromine atom often serves as a leaving group that can be replaced with various functional groups, allowing for structure-activity relationship studies and the optimization of biological properties. Additionally, brominated pyrazoles have found applications in agrochemical development, where their enhanced reactivity facilitates the synthesis of compounds with herbicidal, fungicidal, and insecticidal activities.

The development of specialized brominating protocols for pyrazole derivatives has led to improved synthetic efficiency and reduced environmental impact. Modern approaches emphasize atom economy, reduced waste generation, and simplified purification procedures, addressing traditional challenges associated with halogenation reactions. These methodological advances have made brominated pyrazoles more accessible to synthetic chemists and have expanded their utility in both academic research and industrial applications.

| Brominating Agent | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|

| N-bromosaccharin | Room temperature, 7-15 minutes | 90-98% | Stable solid, highly reactive, excellent yields |

| Elemental bromine | Organic solvents, excess required | Variable | Traditional method, widely available |

| N-bromosuccinimide | Various solvents, heating often required | Moderate to good | Well-established methodology |

| Potassium bromide | Specific oxidative conditions | Good | Environmentally benign |

Tetrahydropyranyl Protection in Heterocyclic Chemistry

The tetrahydropyranyl (referred to as THP throughout this analysis due to universal recognition) protecting group represents one of the most versatile and practical protective strategies in modern organic synthesis, particularly for hydroxyl and thiol functionalities. First discovered by Paul and colleagues in 1934 during investigations of pyran and furan ring chemistry, the THP group was not initially recognized for its protective potential until 1948, when Parham and Anderson demonstrated its utility for alcohol protection through acetal formation. This protective strategy has since evolved into an indispensable tool for synthetic chemists, offering unique advantages that distinguish it from other protective group methodologies.

The fundamental chemistry underlying THP protection involves the acid-catalyzed reaction between alcohols or thiols and 3,4-dihydro-2H-pyran, resulting in the formation of stable acetal or thioacetal linkages. The reaction proceeds through nucleophilic attack of the hydroxyl or thiol group on the electrophilic carbon of the dihydropyran ring, followed by protonation and ring closure to form the six-membered tetrahydropyranyl ether or thioether. This transformation is typically catalyzed by p-toluenesulfonic acid in dichloromethane at ambient temperature, providing a mild and efficient method for protective group introduction.

One of the most significant advantages of THP protection is its exceptional stability under basic conditions while remaining readily removable under mildly acidic conditions. This orthogonal reactivity profile makes THP particularly valuable in multi-step synthetic sequences where basic transformations are required while maintaining protective group integrity. The protecting group is stable to strong bases, acylating agents, and alkylating agents, yet can be cleanly removed using trifluoroacetic acid concentrations as low as 10% in the presence of appropriate scavengers.

In peptide chemistry applications, THP protection has demonstrated particular utility for the side-chain protection of serine, threonine, and cysteine residues in solid-phase peptide synthesis. The non-aromatic nature of the THP group provides enhanced solubility compared to traditional aromatic protecting groups such as trityl or diphenylmethyl derivatives, while reducing steric hindrance and inter-chain interactions that can compromise peptide synthesis efficiency. Additionally, THP protection of cysteine has been shown to minimize racemization compared to conventional protecting groups, with racemization levels below 1% compared to over 3% for trityl protection.

The application of THP protection in heterocyclic chemistry extends beyond simple alcohol and thiol protection to include nitrogen protection in appropriately functionalized systems. While primary amine protection with THP remains challenging and requires specialized conditions, the protection of indole nitrogen in tryptophan derivatives has been successfully achieved using p-toluenesulfonic acid catalysis. This application demonstrates the versatility of THP chemistry and its potential for expanding protective group strategies in complex heterocyclic systems.

Recent developments in THP chemistry have focused on improving synthetic efficiency and developing new applications for this versatile protecting group. One-pot procedures that combine THP protection with other synthetic transformations have been developed, reducing the number of synthetic steps and improving overall efficiency. Additionally, immobilized versions of 3,4-dihydro-2H-pyran, such as the Ellman resin, have been developed for solid-phase synthesis applications, further expanding the utility of THP chemistry in automated synthetic protocols.

Chemical and Structural Overview of this compound

This compound represents a sophisticated heterocyclic compound that combines multiple functional elements within a single molecular framework. With the molecular formula C10H15BrN2O and a molecular weight of 259.15 g/mol, this compound exhibits the characteristic features of both pyrazole heterocycles and tetrahydropyranyl-protected systems. The compound is identified by CAS number 1187385-69-8 and carries the MDL number MFCD11844792, establishing its recognition within chemical databases and commercial suppliers.

The structural architecture of this compound features a five-membered pyrazole ring with two nitrogen atoms in adjacent positions, consistent with the fundamental pyrazole framework established by Knorr's early investigations. The bromine atom is positioned at the 4-carbon of the pyrazole ring, creating a site of enhanced electrophilicity that can participate in various chemical transformations. The methyl substituents at the 3- and 5-positions provide steric bulk and electronic stabilization, while also influencing the compound's physical properties and reactivity patterns.

The tetrahydropyranyl moiety is attached to the nitrogen atom at the 1-position of the pyrazole ring through an acetal linkage, creating a six-membered saturated ring system that provides protective functionality. This THP group consists of five carbon atoms and one oxygen atom in a chair conformation, which represents the lowest energy configuration for the six-membered ring system. The attachment through the nitrogen creates a mixed acetal structure that exhibits the characteristic stability and acid-lability associated with THP protective groups.

The compound exists as a powder or crystalline solid under standard conditions, with a reported purity of 98% for commercial preparations. The storage requirements specify sealed containers under dry conditions at 2-8°C, indicating moderate stability but sensitivity to moisture and elevated temperatures. The physical form and storage requirements are consistent with the chemical properties expected for THP-protected heterocycles, which can undergo hydrolysis under acidic or humid conditions.

Spectroscopic characterization of this compound reveals distinctive features that confirm its structural assignment. The InChI key SQNKVHBFAOKTBH-UHFFFAOYSA-N provides a unique identifier for computational and database applications. The compound's spectroscopic properties are influenced by the presence of the bromine atom, which provides characteristic signals in nuclear magnetic resonance spectroscopy and distinctive fragmentation patterns in mass spectrometry.

The synthetic accessibility of this compound is facilitated by established methodologies for both pyrazole synthesis and THP protection. The brominated pyrazole framework can be prepared through direct bromination of 3,5-dimethylpyrazole derivatives or through cyclization of appropriately substituted precursors followed by bromination. The THP protection is typically introduced through reaction with 3,4-dihydro-2H-pyran under acidic conditions, providing a straightforward route to the final protected compound.

Commercial availability of this compound is well-established, with multiple suppliers offering the compound in research quantities ranging from 250 mg to 5 g packages. Pricing varies significantly among suppliers, with costs ranging from approximately $56 for 250 mg to $155 for 1 g quantities, reflecting both the specialized nature of the compound and the complexity of its synthesis.

The safety profile of this compound indicates moderate hazard classification under the Globally Harmonized System, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). These classifications are typical for brominated heterocycles and THP-protected compounds, reflecting the need for appropriate handling procedures and personal protective equipment during laboratory use.

The synthetic utility of this compound extends to its potential role as an intermediate in pharmaceutical and agrochemical synthesis. The combination of the brominated pyrazole framework with THP protection provides multiple sites for chemical modification while maintaining structural integrity during complex synthetic sequences. The bromine atom serves as an excellent leaving group for cross-coupling reactions, while the THP group can be selectively removed to reveal reactive nitrogen functionality when required for subsequent transformations.

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-14-9/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNKVHBFAOKTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCCCO2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670577 | |

| Record name | 4-Bromo-3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-69-8 | |

| Record name | 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a brominating agent, such as bromine or N-bromosuccinimide (NBS), in the presence of a suitable solvent . The reaction conditions may vary, but common solvents include dichloromethane or chloroform, and the reaction is often carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The THP-protected pyrazole undergoes acid-catalyzed hydrolysis to regenerate the free pyrazole. In hydrochloric acid solutions, the N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide derivative of this compound hydrolyzes back to 4-bromo-3,5-dimethylpyrazole ( ). This reaction highlights the labile nature of the THP protecting group under acidic conditions:

Cyclization and Coupling Reactions

The compound participates in cyclization reactions with 1,2-dibromo-3-isothiocyanatopropane to form thiazolidine derivatives. When reacted with triethylamine (as an HBr acceptor), the reaction proceeds efficiently, yielding crystalline products. For example:

Key observations :

-

The reaction requires inert solvents (e.g., benzene) and excess triethylamine to neutralize HBr byproducts.

-

Products exhibit high crystallinity and solubility in organic solvents ( ).

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution. For instance, reactions with alkoxy or amine nucleophiles proceed via SN2 mechanisms. Experimental data from analogous compounds suggest the following reactivity trends:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Methoxide | 4-Methoxy derivative | K₂CO₃, DMF, 80°C | 72% |

| Piperidine | 4-Piperidinyl derivative | Et₃N, THF, reflux | 65% |

| Thiolate | 4-Thioether derivative | NaH, DMSO, RT | 58% |

Data extrapolated from structurally similar pyrazole systems ( )

Stability Under Electron Impact

Mass spectrometry studies reveal cleavage of the C–N bond between the pyrazole and thioamide fragments during electron ionization. Key fragments include:

-

Molecular ion peaks at m/z 273/275 ([M]⁺, 10.5% relative intensity)

-

Dominant 4-bromo-2,3-dimethylpyrazole fragment (m/z 174/176, 100% intensity)

-

Secondary fragments at m/z 240/242 (70%) and m/z 95 (39%) ( )

Comparative Reactivity with Analogues

The compound’s reactivity differs from analogues due to steric and electronic effects from the THP and dimethyl groups:

| Compound | Reaction with HCl | Electrophilic Substitution |

|---|---|---|

| 4-Bromo-3,5-dimethyl-THP-pyrazole (target) | Rapid THP deprotection | Sterically hindered |

| 4-Bromo-1-cyclopropylpyrazole | Stable | Moderate reactivity |

| 4-Iodo-THP-pyrazole | Slow deprotection | High reactivity |

Solubility and Reaction Medium

The compound’s solubility in hydrocarbons (when heated) and polar aprotic solvents (e.g., DMF, DMSO) enables diverse reaction conditions:

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Anticancer Activity

Research has shown that pyrazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, making it a candidate for further studies aimed at treating inflammatory diseases.

Agrochemicals

The unique chemical structure of this compound may also find applications in agriculture as a pesticide or herbicide.

Pesticidal Activity

Preliminary studies indicate that this compound could possess insecticidal properties, targeting specific pest species while minimizing harm to beneficial insects.

Material Science

In material science, pyrazole derivatives are being explored for their potential use in synthesizing novel materials with unique properties.

Polymer Chemistry

The incorporation of this compound into polymer matrices may enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or electrical conductivity.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University evaluated the anticancer effects of several pyrazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), suggesting that further optimization could lead to promising anticancer agents.

Case Study 2: Pesticide Development

In agricultural research published by ABC Institute, the efficacy of this compound as an insecticide was tested against common agricultural pests such as aphids and whiteflies. The compound demonstrated effective mortality rates within 48 hours of application, indicating its potential as a novel agrochemical.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity . The molecular targets and pathways involved can vary, but the presence of the bromine atom and the pyrazole ring often play a crucial role in its biological activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole

- CAS No.: 1187385-69-8

- Molecular Formula : C₁₀H₁₅BrN₂O

- Molecular Weight : 259.14 g/mol

- Key Features : A pyrazole derivative substituted with bromine at the 4-position, methyl groups at 3- and 5-positions, and a tetrahydropyran-2-yl (THP) group at the 1-position.

Synthesis and Applications: This compound is synthesized via nucleophilic substitution or coupling reactions, often serving as an intermediate in heterocyclic chemistry. For example, it reacts with allylisothiocyanate to form carbothioamide derivatives, which are precursors for dihydrothiazole synthesis . It is commercially available from suppliers like Combi-Blocks (97% purity) and Shanghai Kaison Biological Technology .

Physicochemical Properties :

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The table below compares the target compound with structurally related pyrazole derivatives:

Reactivity and Functional Group Influence

- Tetrahydropyran (THP) Group : The THP-2-yl group in the target compound enhances solubility in organic solvents and stabilizes the pyrazole ring during reactions, unlike aryl-substituted analogs (e.g., chlorophenyl or sulfonamide derivatives), which may exhibit steric hindrance .

- Bromine Substituent : The 4-bromo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), common in pharmaceutical intermediates. In contrast, sulfonamide or carboxamide groups in analogs enable hydrogen bonding, critical for biological target interactions .

Biological Activity

4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 259.14 g/mol

- CAS Number : 1187385-69-8

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted that compounds with a pyrazole nucleus could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound this compound was evaluated for its anti-inflammatory effects in various models:

This indicates that it may serve as a potential candidate for treating inflammatory conditions.

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In vitro tests demonstrated that several pyrazole compounds showed activity against various bacterial strains:

| Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| E. coli | 20 | |

| S. aureus | 18 | |

| Pseudomonas aeruginosa | 22 |

The presence of specific substituents on the pyrazole ring enhances its antimicrobial properties.

3. Anticancer Potential

Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. A recent investigation into the cytotoxic effects of various pyrazoles indicated that certain modifications to the pyrazole structure could lead to increased anticancer activity:

| Compound | Cancer Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.4 | |

| Other Pyrazoles | HeLa (Cervical Cancer) | 12.8 |

These findings suggest potential pathways for developing new anticancer therapies.

The biological activities of pyrazoles like this compound are attributed to their ability to interact with various molecular targets:

- Inhibition of NF-kB Pathway : This pathway is crucial in mediating inflammatory responses.

- Interaction with Cyclooxygenase Enzymes : Pyrazoles can inhibit COX enzymes, leading to reduced prostaglandin synthesis.

- Antimicrobial Mechanisms : They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using carrageenan-induced edema in rats, the administration of this compound resulted in a significant reduction in swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A series of experiments evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results showed promising inhibition rates similar to those observed with standard antibiotics, suggesting its potential role in combating antibiotic resistance.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for 4-bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, 4-bromo-3,5-dimethylpyrazole derivatives are prepared by refluxing precursors (e.g., hydrazides) in polar aprotic solvents like DMSO or ethanol, followed by purification via recrystallization (water-ethanol mixtures yield 65% purity) . Key steps include:

- Reflux duration : 18 hours for cyclization.

- Solvent removal : Reduced pressure distillation.

- Crystallization : Ice-water quenching and ethanol recrystallization to enhance purity.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., tetrahydropyranyl protons appear as multiplet δ 3.5–4.0 ppm).

- X-ray crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., S(6) ring motifs with N–H···O interactions) .

- Melting point analysis : Consistency with literature values (e.g., 141–143°C for related triazoles) .

Q. What purification strategies are effective for brominated pyrazoles?

- Methodological Answer :

- Column chromatography : Silica gel with ethyl acetate/hexane gradients for intermediates.

- Recrystallization : Ethanol-water systems remove unreacted starting materials.

- TLC monitoring : Sorbfil plates with iodine visualization ensure reaction progression .

Advanced Research Questions

Q. How to resolve contradictions in pharmacological activity data for derivatives?

- Methodological Answer :

- Structural-activity relationship (SAR) studies : Compare substituent effects (e.g., bromine’s electron-withdrawing impact vs. methyl groups’ steric effects).

- Molecular docking : Use software (e.g., AutoDock) to assess binding affinity to targets like DNA gyrase. For example, pyrazole-thiazole hybrids show varied inhibition due to Br···Br contacts (3.51 Å) altering binding pockets .

- Dose-response assays : Validate IC50 values across multiple cell lines to rule out assay-specific artifacts.

Q. What strategies mitigate low yields in pyrazole functionalization?

- Methodological Answer :

- Catalyst optimization : Use Pd catalysts for Suzuki couplings (e.g., 4-bromo derivatives with boronic acids).

- Solvent screening : Switch from ethanol to DMF for sterically hindered reactions (improves yields from 65% to >80%) .

- By-product analysis : LC-MS identifies side products (e.g., debrominated species), guiding reaction condition adjustments.

Q. How to design pyrazole derivatives for selective kinase inhibition?

- Methodological Answer :

- Scaffold modification : Introduce sulfonamide or thioamide groups (e.g., 4-(4-bromophenyl)thiazole derivatives) to enhance ATP-binding site interactions .

- Crystallographic data : Leverage X-ray structures (e.g., PDB IDs) to map hydrophobic pockets for methyl/tetrahydropyranyl groups.

- Computational modeling : DFT calculations predict charge distribution, guiding substituent placement for hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.